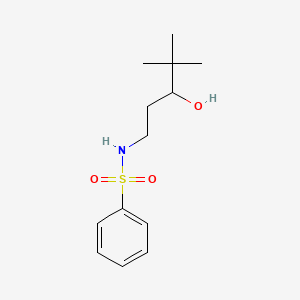

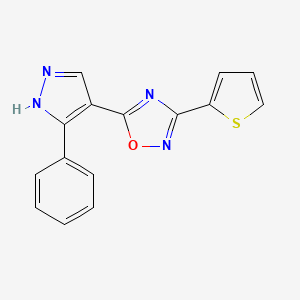

![molecular formula C20H17FN2O4 B2552750 1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide CAS No. 868678-84-6](/img/structure/B2552750.png)

1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The compound you mentioned seems to be a pyridine derivative, which is a type of aromatic heterocyclic compound. Pyridine derivatives are widely used in the pharmaceutical industry and in research .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the formation of pyridine derivatives can involve reactions like condensation, cyclization, or substitution . The exact synthesis pathway would depend on the specific structure of the compound.Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyridine derivatives, for example, can undergo electrophilic substitution reactions . The specific reactions would depend on the other functional groups present in the molecule.Scientific Research Applications

Calcium Channel Blocker: The dihydropyridine scaffold is well-known for its calcium channel-blocking activity. Compounds like this one can modulate calcium influx into cells, affecting processes such as muscle contraction and neurotransmitter release. Researchers might explore its potential as a calcium channel antagonist for cardiovascular disorders.

Anticancer Agent: Given the presence of the methoxyphenyl and fluorobenzyl moieties, this compound could be investigated as an anticancer agent. Researchers might assess its cytotoxicity, apoptosis-inducing effects, and potential to inhibit cancer cell growth.

Proteomics Research

The compound “2-[(2-fluorobenzyl)oxy]-3-methoxybenzoyl chloride” (a derivative of the compound ) is used in proteomics research . It’s essential for labeling proteins and peptides, enabling their identification and quantification via mass spectrometry. The parent compound may have similar applications.

GnRH Receptor Antagonist

A related compound with a similar structure has been studied as a potent GnRH receptor antagonist . GnRH (gonadotropin-releasing hormone) plays a crucial role in reproductive physiology. Investigating this compound’s effects on GnRH signaling could provide insights into fertility regulation and hormone-related disorders.

Mechanism of Action

properties

IUPAC Name |

1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4/c1-26-16-8-4-7-15(12-16)22-19(24)17-9-5-11-23(20(17)25)27-13-14-6-2-3-10-18(14)21/h2-12H,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEYNSJGJDPVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)

![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)

![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)